molecular formula C7H8BFO4S B1529923 2-Fluoro-5-(methylsulfonyl)phenylboronic acid CAS No. 1313617-71-8

2-Fluoro-5-(methylsulfonyl)phenylboronic acid

Cat. No. B1529923
CAS RN: 1313617-71-8
M. Wt: 218.02 g/mol
InChI Key: QXRAJFIMZXAINO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methylsulfonyl group . The average mass is 200.020 Da and the monoisotopic mass is 200.031464 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid include a density of 1.4±0.1 g/cm3, a boiling point of 469.2±51.0 °C at 760 mmHg, and a flash point of 237.6±30.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

1. Stereoselective Monofluoromethylation

The pregeneration of fluoro(phenylsulfonyl)methyl anion (PhSO(2)CHF(-)) enables efficient and highly stereoselective monofluoromethylation of (R)-N-tert-butylsulfinyl ketimines. This process, which differs from previous nucleophilic fluoroalkylation methods, involves a six-membered transition state and offers unique stereocontrol in ketimine reactions (Liu, Zhang, & Hu, 2008).

2. Pd-Catalyzed Suzuki–Miyaura Cross-Coupling

Fluoroalkyl(diphenyl)sulfonium triflates are used in Pd-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids. The fluorine substitution in these compounds significantly influences the reaction, demonstrating the crucial role of electronegativity in such chemical processes (Wang et al., 2016).

3. Nucleophilic Fluoroalkylation of α,β-Enones and Arynes

The nucleophilic fluoroalkylation of α,β-enones, arynes, and activated alkynes with fluorinated sulfones has been successfully accomplished, revealing the significance of the hard/soft nature of the carbanions in determining the regioselectivity of the nucleophilic alkylation reactions (Ni, Zhang, & Hu, 2008).

4. Herbicide Efficacy and Selectivity

Fluorine atoms introduced into 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) lead to significant changes in herbicidal properties, with 'fluorobentranil' showing enhanced broad-leaf activity and selectivity on various crops (Hamprecht, Würzer, & Witschel, 2004).

5. Synthesis of Bioactive Fluorine-Containing Compounds

Efficient fluoroalkylations using fluorinated sulfones, sulfoxides, sulfides, and sulfonium salts have been developed for the synthesis of bioactive fluorine-containing compounds. This approach showcases the power of molecular design in addressing chemical challenges (Prakash & Hu, 2007).

6. Sulfonation of Phenols and Aryl Methanesulfonates

The sulfonation of phenols, aryl methanesulfonates, and related compounds with sulfuric acid leads to various products, demonstrating the influence of substituents and reaction conditions on the outcome of these reactions (Wit, Woldhuis, & Cerfontain, 2010).

7. Polymer Electrolyte Membranes

Novel monomers containing pendent phenyl groups have been synthesized for the creation of polymer electrolyte membranes. These membranes have applications in fuel cells, showcasing the integration of sulfonic acid groups for improved performance (Li et al., 2010).

8. Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction highlight the precision in functional group integration for specific applications (Kim, Labouriau, Guiver, & Kim, 2011).

9. Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine

The genetic encoding of fluorosulfonyloxybenzoyl-l-lysine in proteins for expansive covalent bonding via SuFEx Chemistry opens new avenues in protein engineering and biochemical research (Liu et al., 2021).

10. Synthesis of Fluorescent Dapoxyl Dyes

Fluorescent solvatochromic dyes synthesized from 2,5-diphenyloxazoles, incorporating a dimethylamino group and a sulfonyl group, offer insights into the development of highly sensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Safety and Hazards

2-Fluoro-5-(methylsulfonyl)phenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and removing the victim to fresh air and keeping at rest in a comfortable position for breathing if inhaled .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

2-Fluoro-5-(methylsulfonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 2-Fluoro-5-(methylsulfonyl)phenylboronic acid, are transferred from boron to palladium . This process is part of the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The biochemical pathway affected by 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that boronic acids, such as 2-fluoro-5-(methylsulfonyl)phenylboronic acid, are generally stable and easy to handle , which may impact their bioavailability.

Result of Action

The molecular and cellular effects of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid’s action include the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction , which is a key process in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid. For instance, the compound is known to be water-soluble , which means it may spread in water systems . This could potentially affect its action and efficacy.

properties

IUPAC Name

(2-fluoro-5-methylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRAJFIMZXAINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(methylsulfonyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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